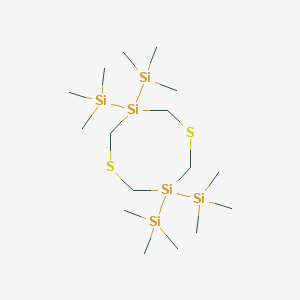
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane is a chemical compound known for its unique structure and properties. It contains silicon, sulfur, and carbon atoms arranged in a specific configuration, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane involves several steps. One common method includes the reaction of trimethylsilyl chloride with a suitable sulfur-containing precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using larger reactors and more efficient catalysts to produce the compound in bulk.
Chemical Reactions Analysis
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups attached.
Scientific Research Applications
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane has numerous applications in scientific research. In chemistry, it is used as a precursor for synthesizing other silicon-containing compounds. In biology, it may be used to study the interactions between silicon and biological molecules. In medicine, researchers are exploring its potential as a drug delivery agent due to its unique structure. In industry, it is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane involves its interaction with specific molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, allowing it to modify the properties of the molecules it interacts with. This can lead to changes in the behavior of biological systems or the properties of materials.
Comparison with Similar Compounds
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane can be compared to other silicon-containing compounds, such as 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane. While both compounds share a similar core structure, the presence of different elements (sulfur vs. tellurium) can lead to variations in their chemical properties and reactivity. This highlights the uniqueness of this compound and its potential for specific applications.
Properties
CAS No. |
914097-01-1 |
|---|---|
Molecular Formula |
C16H44S2Si6 |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
trimethyl-[3,7,7-tris(trimethylsilyl)-1,5,3,7-dithiadisilocan-3-yl]silane |
InChI |
InChI=1S/C16H44S2Si6/c1-19(2,3)23(20(4,5)6)13-17-15-24(16-18-14-23,21(7,8)9)22(10,11)12/h13-16H2,1-12H3 |
InChI Key |
ZRGYZIQNMPCPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]1(CSC[Si](CSC1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


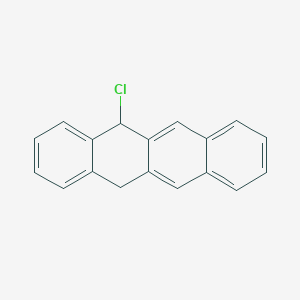


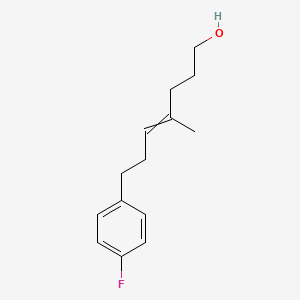
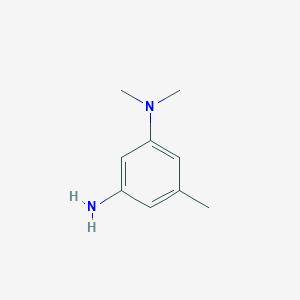
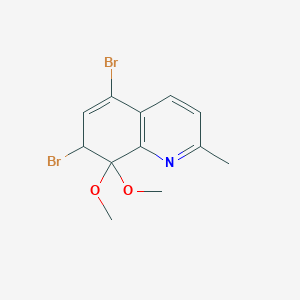
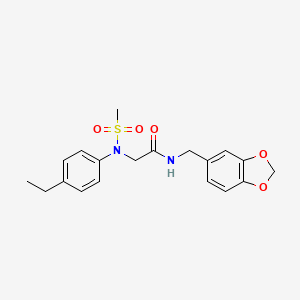
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
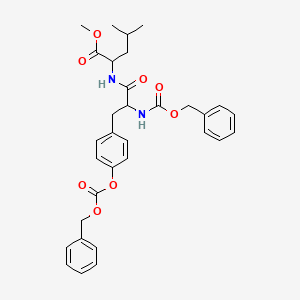
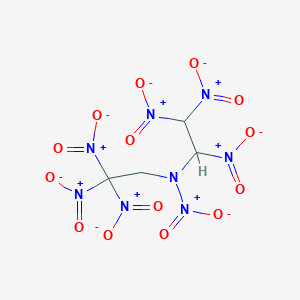
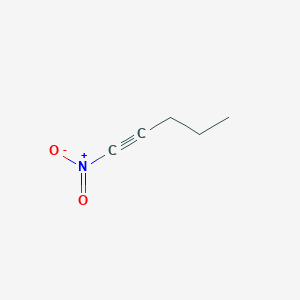
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
